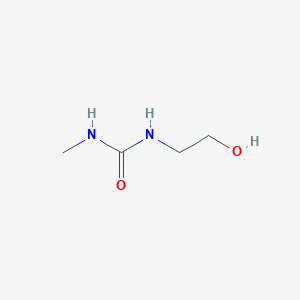

n-(2-Hydroxyethyl)-n'-methylurea

Overview

Description

N-(2-Hydroxyethyl)ethylenediamine is a compound that has been used in various applications . It’s also known as HEAA™ and has been used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts of N-(2-hydroxyethyl)-ethylenediamine .

Molecular Structure Analysis

The molecular structure of similar compounds like N-(2-Hydroxyethyl)pyridinium bromide has been established using X-ray diffraction, structural analysis .Chemical Reactions Analysis

In terms of chemical reactions, N-(2-Hydroxyethyl) piperazine (HEPZ), a derivative of piperazine, has been used in amine scrubbing, an important technique for capturing CO2 .Physical And Chemical Properties Analysis

N-(2-Hydroxyethyl)ethylenediamine has a low vapor pressure and little smell. As an amide monomer, it is superior in resistance to hydrolysis and in adhesion to ester monomers such as hydroxyethyl acrylate and hydroxyethyl methacrylate .Scientific Research Applications

Summary of the Application

In this field, “n-(2-Hydroxyethyl)-n’-methylurea” is used as a collector for the reverse cationic flotation separation of apatite from quartz .

Methods of Application or Experimental Procedures

The compound is synthesized and introduced as a collector for the reverse cationic flotation separation of apatite from quartz . The adsorption mechanisms between the compound and two mineral surfaces were investigated by Fourier transform infrared spectrometer (FTIR), zeta potential measurements, and X-ray photoelectron spectroscopy (XPS) analysis .

Results or Outcomes

The micro-flotation tests showed that the compound exhibited excellent flotation performance. When the pulp was at natural pH and the compound concentration was 25 mg/L, the apatite concentrate with a P2O5 recovery of 95.45% and P2O5 grade of 38.94% could be obtained from artificially mixed minerals .

2. Application in Carbon Capture

Summary of the Application

The cyclic diamine “n-(2-Hydroxyethyl)-n’-methylurea”, a derivative of piperazine, with good mutual solubility in aqueous solution, a low melting point, and a high boiling point, has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .

Methods of Application or Experimental Procedures

The solubility of CO2 in aqueous solutions of the compound was determined for three concentrations and four temperatures. The VLE data for the compound-H2O were obtained using a gas–liquid double circulation kettle at pressure 30–100 kPa .

Results or Outcomes

Using the thermodynamic model, the CO2 cyclic capacity, speciation with loading, and heat of reaction for the CO2 capture system by the aqueous solution of the compound are predicted and analyzed .

3. Application in Synthesis of Fatty Acid Diethanolamides

Summary of the Application

“N,N-Bis(2-hydroxyethyl) alkylamide” or “fatty acid diethanolamides (FADs)” were prepared from a variety of triglycerides using diethanolamine .

Methods of Application or Experimental Procedures

The compound was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . The reaction kinetics at 140°C were evaluated .

Results or Outcomes

The reaction followed a first-order reaction rate, which is in accordance with the proposed reaction mechanism .

4. Application in Drug Delivery

Summary of the Application

Hyperbranched “N-(2-hydroxypropyl)methacrylamide (HPMA)” polymers were prepared for transport and delivery in pancreatic cell lines .

Methods of Application or Experimental Procedures

The polymers were synthesized with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine .

Results or Outcomes

The non-drug loaded polymers were well-tolerated in cancer cell lines and macrophages, and were rapidly internalized in 2D cell culture and transported efficiently to the center of dense pancreatic cancer 3D spheroids . The gemcitabine-loaded polymer pro-drug was found to be toxic both to 2D cultures of MIA PaCa-2 cells and also in reducing the volume of MIA PaCa-2 spheroids .

5. Application in Synthesis of Fatty Acid Diethanolamides

Summary of the Application

“N,N-Bis(2-hydroxyethyl) alkylamide” or “fatty acid diethanolamides (FADs)” were prepared from a variety of triglycerides using diethanolamine . The Zn-doped Cao nanospheroids were found to be the most efficient heterogeneous catalyst, with complete conversion of natural triglycerides to fatty acid diethanolamide in 30 min at 90 °C .

Methods of Application or Experimental Procedures

The compound was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . The reaction kinetics at 140°C were evaluated .

Results or Outcomes

The reaction followed a first-order reaction rate, which is in accordance with the proposed reaction mechanism .

6. Application in Ionophore for Selective Determination of Fe (III) Ions

Summary of the Application

“N-(2-Hydroxyethyl)ethylenediamine-N,N’,N’-triacetic acid (HEDTA)” can be used as an ionophore for the selective determination of Fe (III) ions by the potentiometric method . It is also used to form complexes with metal ions such as iron (II), copper (II), zinc (II), manganese (II), and uranium (VI) ions .

Methods of Application or Experimental Procedures

The compound is used in a potentiometric method for the selective determination of Fe (III) ions .

Results or Outcomes

The compound forms complexes with metal ions such as iron (II), copper (II), zinc (II), manganese (II), and uranium (VI) ions .

Safety And Hazards

Future Directions

properties

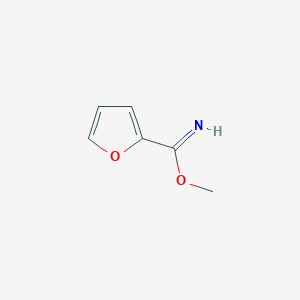

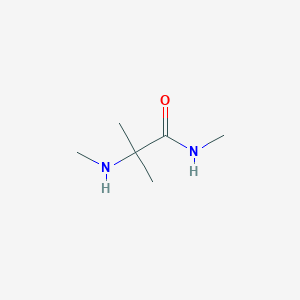

IUPAC Name |

1-(2-hydroxyethyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-5-4(8)6-2-3-7/h7H,2-3H2,1H3,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVGGTZDDAUPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540092 | |

| Record name | N-(2-Hydroxyethyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(2-Hydroxyethyl)-n'-methylurea | |

CAS RN |

58168-06-2 | |

| Record name | N-(2-Hydroxyethyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B1625640.png)

![4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1625653.png)